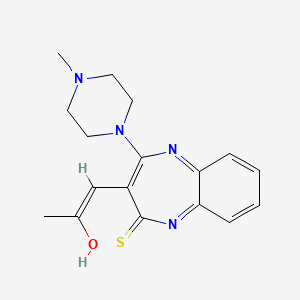

Olanzapine thiolactam

Description

Properties

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJFJPSKUZRCI-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Structure of Olanzapine Thiolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic, is a cornerstone in the management of schizophrenia and bipolar disorder. As with any pharmaceutical compound, a thorough understanding of its potential degradation products is paramount for ensuring drug safety, stability, and efficacy. This technical guide provides an in-depth exploration of the structure elucidation of a significant olanzapine degradant: olanzapine thiolactam. This compound, also known as olanzapine ketothiolactam, is an oxidative degradation product formed from the thiophene ring of the parent molecule.[1] Its characterization is crucial for impurity profiling and quality control in the manufacturing and storage of olanzapine-containing drug products.

Chemical Identity and Properties

This compound is chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one.[1] Key chemical data for this compound are summarized in the table below.

| Property | Value |

| Systematic Name | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one |

| Common Names | This compound, Olanzapine Ketothiolactam, Olanzapine Impurity 11 |

| Molecular Formula | C₁₇H₂₀N₄OS |

| Molecular Weight | 328.43 g/mol |

| CAS Number | 1017241-36-9 |

Synthesis and Formation

This compound has been identified as an impurity in olanzapine formulations subjected to stress conditions, particularly thermal and oxidative stress.[1] A synthetic pathway for its preparation has been developed, which is crucial for obtaining the pure compound for analytical standard and toxicological evaluation purposes.

Synthetic Pathway

A documented synthesis involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1] This reaction leads to the oxidative degradation of the thiophene ring of olanzapine, resulting in the formation of this compound.

Caption: Synthetic route to this compound.

Structure Elucidation: A Multi-faceted Approach

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[1]

Experimental Protocols

Isolation from Stressed Formulations: this compound was isolated from a thermally stressed solid oral formulation of olanzapine using preparative High-Performance Liquid Chromatography (HPLC).[1]

Synthesis for Characterization: A synthetic preparation was achieved by reacting olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to mimic oxidative degradation.[1]

Spectroscopic Analysis: The isolated and synthesized compound was characterized using a suite of analytical techniques including:

-

UV Spectroscopy: To determine the electronic absorption properties.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and connectivity of atoms.

Single-Crystal X-ray Diffraction: The absolute confirmation of the structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] This technique provided precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Spectroscopic and Crystallographic Data

While the primary literature provides the definitive characterization, the following table summarizes the types of quantitative data obtained from these analyses.

| Analytical Technique | Data Obtained |

| Mass Spectrometry | Molecular Ion Peak (m/z), Fragmentation Pattern |

| ¹H NMR | Chemical Shifts (δ), Multiplicity, Coupling Constants (J) |

| ¹³C NMR | Chemical Shifts (δ) |

| X-ray Crystallography | Unit Cell Dimensions, Space Group, Atomic Coordinates, Bond Lengths, Bond Angles |

Logical Workflow for Structure Elucidation

The process of identifying and confirming the structure of this compound followed a logical and systematic workflow.

Caption: Logical workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of this compound, a key degradation product of olanzapine, underscores the importance of rigorous impurity profiling in drug development. The multi-technique approach, culminating in single-crystal X-ray diffraction, provides an unambiguous assignment of its chemical structure. This knowledge is critical for the development of stable olanzapine formulations and for ensuring the quality and safety of this important therapeutic agent. The detailed experimental protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

Olanzapine Thiolactam (CAS No. 1017241-36-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is a cornerstone in the management of schizophrenia and bipolar disorder.[1] As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety and efficacy. This technical guide provides an in-depth overview of Olanzapine Thiolactam (CAS No. 1017241-36-9), a known impurity and degradation product of Olanzapine.[2][3] The formation of this thiolactam derivative is often associated with oxidative stress, thermal conditions, or prolonged storage of Olanzapine formulations.[2][4] This document details its chemical properties, a proposed synthetic pathway, analytical methodologies for its detection, and a visualization of its formation.

Chemical and Physical Properties

This compound is a potential impurity that can arise during the manufacturing process or storage of Olanzapine.[5][6] Its presence is monitored during quality control to ensure the safety and efficacy of the final drug product.[6]

| Property | Value | Reference |

| CAS Number | 1017241-36-9 | [2] |

| Chemical Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][4]diazepin-3-ylidene)propan-2-one | [5] |

| Synonyms | Olanapine Ketothiolactam, this compound Impurity | [2][3] |

| Molecular Formula | C₁₇H₂₀N₄OS | [2] |

| Molecular Weight | 328.43 g/mol | [6] |

| Appearance | Yellow to Brownish Yellow Solid | [6] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol (heated) | [2] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [6] |

Formation Pathway

This compound is understood to be an oxidative degradation product of Olanzapine.[4][7] The thiophene ring of the Olanzapine molecule is susceptible to oxidation, leading to the formation of the thiolactam derivative.[4][7]

Proposed degradation pathway of Olanzapine to this compound.

Experimental Protocols

Synthesis of this compound

A synthetic route for this compound has been described involving the reaction of Olanzapine with a singlet oxygen mimic.[7] The following protocol is based on the published literature.

Materials:

-

Olanzapine

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Suitable organic solvent (e.g., dichloromethane)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve Olanzapine in a suitable organic solvent.

-

Add 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or analytical HPLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the resulting residue using preparative HPLC to isolate this compound.[7]

-

Characterize the purified product using spectroscopic methods such as UV, IR, MS, and NMR to confirm its identity and purity.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed for the detection and quantification of Olanzapine and its impurities, including this compound.[8]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection Wavelength: 254 nm[8]

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: Dissolve the Olanzapine drug substance or product in the diluent to a known concentration.

-

Injection: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Analysis: Record the chromatograms and determine the retention time and peak area for this compound in both the standard and sample solutions.

-

Quantification: Calculate the amount of this compound in the sample by comparing its peak area to that of the standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Olanzapine and its impurities.

General workflow for the HPLC analysis of Olanzapine impurities.

Conclusion

This compound is a critical impurity to monitor in the development and manufacturing of Olanzapine products. Understanding its formation pathway and having robust analytical methods for its detection are essential for ensuring the quality, safety, and stability of this widely used antipsychotic medication. The information provided in this guide serves as a valuable resource for professionals involved in the research, development, and quality control of Olanzapine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. sennosbiotech.com [sennosbiotech.com]

- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS. | Semantic Scholar [semanticscholar.org]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 6. This compound | 1017241-36-9 [chemicea.com]

- 7. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Formation Pathway of Olanzapine Thiolactam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathway of Olanzapine thiolactam, a critical degradation product of the atypical antipsychotic drug Olanzapine. Understanding the mechanisms and conditions that lead to the formation of this impurity is paramount for ensuring the stability, safety, and efficacy of Olanzapine formulations. This document details the oxidative degradation pathway, presents quantitative data from forced degradation studies, outlines experimental protocols for both degradation analysis and targeted synthesis, and provides a visual representation of the chemical transformation.

Introduction to Olanzapine and its Thiolactam Impurity

Olanzapine, chemically known as 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. Despite its therapeutic efficacy, Olanzapine is susceptible to degradation, particularly through oxidation, leading to the formation of various impurities. One of the most significant of these is this compound, officially named (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one. The presence of this and other degradation products can impact the quality and safety of the final drug product.

This compound is recognized as a potential impurity in commercial Olanzapine preparations, typically formed during storage or under conditions of thermal and oxidative stress.[1][3] Its formation is primarily attributed to the oxidative degradation of the thiophene ring within the Olanzapine molecule.[4] The presence of certain pharmaceutical excipients can also catalyze this degradation process through autoxidation.[1]

Formation Pathway of this compound

The primary pathway for the formation of this compound involves the oxidation of the electron-rich thiophene ring of the Olanzapine molecule. This transformation is a multi-step process that leads to the opening of the thiophene ring and subsequent rearrangement to form the thiolactam derivative.

The proposed mechanism, based on studies of oxidative degradation, can be visualized as follows:

Caption: Proposed oxidative degradation pathway of Olanzapine to this compound.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. While a comprehensive, unified dataset is not available in the public domain, the following table summarizes findings from various studies on Olanzapine degradation under oxidative stress, which is the primary condition for thiolactam formation. The levels of degradation are indicative of the conditions under which the thiolactam is likely to form.

| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | Thiolactam Formation | Reference |

| Oxidative Stress | 3% H₂O₂ at 60°C | 3 days | Significant degradation observed | Thiolactam identified as a product | [5] (qualitative) |

| Oxidative Stress | Autoxidation in solid-state formulation | Aged samples | 0.08 - 0.22% total impurities | Thiolactam identified | [4] (qualitative) |

| Oxidative Stress | Reaction with singlet oxygen mimic (PTAD) | Not specified | Not specified | Primary product | [6] (synthesis) |

| Thermal Stress | 60°C | 7 days | Degradation observed | Thiolactam formation likely | [5] (general) |

Note: The table is a compilation of qualitative and semi-quantitative findings from the cited literature. Specific yields of this compound under these exact conditions are not consistently reported in a quantitative format.

Experimental Protocols

The following sections provide detailed methodologies for conducting experiments related to the formation of this compound.

Protocol for Forced Degradation of Olanzapine under Oxidative Stress

This protocol is designed to induce the degradation of Olanzapine to form its oxidative impurities, including the thiolactam.

Objective: To generate and identify oxidative degradation products of Olanzapine.

Materials:

-

Olanzapine bulk drug

-

3% (v/v) Hydrogen Peroxide (H₂O₂) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Round bottom flask with reflux condenser

-

Heating mantle or water bath

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Accurately weigh 100 mg of Olanzapine and transfer it to a 100 mL round bottom flask.

-

Add 50 mL of 3% H₂O₂ solution to the flask.

-

Heat the mixture under reflux at 60°C for 72 hours.[5]

-

At regular intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by diluting the aliquot with a suitable mobile phase (e.g., a mixture of methanol and water).

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Olanzapine and detect the formation of degradation products, including this compound.

Analysis: The HPLC chromatogram should be monitored for the appearance of new peaks corresponding to degradation products. The peak corresponding to this compound can be identified by comparing its retention time with that of a reference standard or by using mass spectrometry for peak identification.

Protocol for the Synthesis of this compound

This protocol describes a method for the targeted synthesis of this compound for use as a reference standard or for further study. This method is based on the reaction of Olanzapine with a singlet oxygen mimic.[6]

Objective: To synthesize this compound.

Materials:

-

Olanzapine

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

-

Dichloromethane (CH₂Cl₂)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., preparative HPLC or column chromatography)

Procedure:

-

Dissolve Olanzapine in dichloromethane in a suitable reaction vessel.

-

Cool the solution to 0-5°C.

-

Slowly add a solution of PTAD in dichloromethane to the Olanzapine solution with constant stirring. The reaction is typically rapid.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using preparative HPLC or column chromatography to isolate this compound.

-

Characterize the purified product using spectroscopic techniques (e.g., NMR, MS, IR) to confirm its identity and purity.

Logical Workflow for Olanzapine Stability and Impurity Analysis

The following diagram illustrates a typical workflow for assessing the stability of Olanzapine and characterizing its degradation products.

References

- 1. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 2. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 3. Identification of oxidative degradation impurities of Olanzapine drug substance as well as drug product | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrar.org [ijrar.org]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olanzapine Thiolactam, a critical process-related impurity in the manufacturing of the atypical antipsychotic drug, Olanzapine. This document details its formation, characterization, and analytical methodologies for its detection and quantification, offering valuable insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality, safety, and efficacy of Olanzapine formulations.

Introduction to Olanzapine and its Thiolactam Impurity

Olanzapine is a thienobenzodiazepine derivative widely prescribed for the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various impurities can arise, which may impact the drug's safety and efficacy. Regulatory bodies mandate the monitoring and control of these impurities to ensure patient safety.[1]

This compound, chemically known as (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][2][3]diazepin-3-ylidene)propan-2-one, is a notable degradation product.[1] It is formed under specific conditions of synthesis or storage, particularly through thermal stress and oxidation of the thiophene ring of the olanzapine molecule.[4][5][6]

Chemical Structure:

-

Olanzapine: C₁₇H₂₀N₄S

-

This compound: C₁₇H₂₀N₄OS[7]

Formation and Degradation Pathway

This compound is primarily formed as a degradation product of Olanzapine. The core mechanism involves the oxidation of the thiophene ring within the olanzapine structure. This process can be induced by several stress factors encountered during manufacturing and storage.

Key Stress Conditions Leading to Formation:

-

Thermal Stress: Exposure to elevated temperatures can accelerate the degradation of Olanzapine, leading to the formation of the thiolactam impurity.[4][6]

-

Oxidative Stress: The presence of oxidizing agents can promote the oxidation of the thiophene ring, a key step in the formation of this compound.[8]

-

Acidic and Basic Conditions: Forced degradation studies have shown that Olanzapine degrades under acidic and basic conditions, which can contribute to the formation of various impurities, including the thiolactam.[9]

The proposed pathway for the formation of this compound involves the oxidation and subsequent ring-opening of the thiophene moiety of the Olanzapine molecule. This is often accompanied by the formation of the corresponding lactam impurity.[5]

References

- 1. This compound | 1017241-36-9 [chemicea.com]

- 2. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]

- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Olanzapine Thiolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Olanzapine thiolactam, a known impurity and degradation product of the atypical antipsychotic drug, Olanzapine. This document details the formation pathways, experimental protocols for its synthesis and isolation, and analytical methods for its characterization.

Introduction to this compound

This compound, chemically identified as (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one, is a significant process-related impurity and degradation product of Olanzapine.[1][2][3] Its presence in Olanzapine formulations is monitored during quality control to ensure the safety and efficacy of the final drug product.[3] The formation of this impurity can occur during the synthesis of Olanzapine or under specific storage conditions, particularly exposure to thermal stress and oxidative environments.[1][3][4] It is one of several oxidative degradation products that result from the modification of the thiophene ring in the Olanzapine molecule.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017241-36-9 | [1][3] |

| Molecular Formula | C17H20N4OS | [1] |

| Molecular Weight | 328.43 g/mol | [1] |

Formation and Discovery

This compound is not a product of intentional design but rather an impurity arising from the degradation of Olanzapine. Its discovery is linked to forced degradation studies and the analysis of aged solid-state formulations of Olanzapine.[2][4] The primary mechanism for its formation is the oxidation of the thiophene ring of the Olanzapine molecule.[2][5] This oxidative degradation can be initiated by factors such as heat and the presence of oxidizing agents.[4][6]

The diagram below illustrates the proposed pathway for the formation of this compound from Olanzapine through oxidative degradation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and isolation of this compound for its use as a reference standard in analytical studies.

Synthesis of this compound via Oxidative Degradation

A published method for the synthesis of this compound involves the reaction of Olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[2]

Protocol:

-

Dissolution: Dissolve Olanzapine in a suitable organic solvent such as dichloromethane.

-

Reaction with PTAD: Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent to the Olanzapine solution at room temperature.

-

Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a suitable reducing agent, such as sodium bisulfite solution.

-

Extraction: Extract the organic layer with water to remove any water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Isolation of this compound from Thermally Stressed Formulations

This compound can be isolated from solid oral formulations of Olanzapine that have been subjected to thermal stress.[2]

Protocol:

-

Stress Conditions: Subject the Olanzapine solid oral formulation to elevated temperatures (e.g., 80°C) for an extended period (e.g., several weeks) to induce degradation.

-

Extraction: Grind the stressed tablets and extract the powder with a suitable solvent mixture (e.g., methanol/water) to dissolve Olanzapine and its degradation products.

-

Filtration: Filter the extract to remove insoluble excipients.

-

Preparative HPLC: Isolate this compound from the filtered extract using preparative high-performance liquid chromatography (HPLC). The specific conditions for preparative HPLC are provided in Table 2.

-

Fraction Collection: Collect the fraction corresponding to the retention time of this compound.

-

Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the isolated this compound.

Analytical Methods for Characterization and Quantification

A variety of analytical techniques are employed for the detection, characterization, and quantification of this compound in bulk drug substances and pharmaceutical formulations.[3]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of Olanzapine and its impurities, including the thiolactam.[1]

Table 2: HPLC Method Parameters for Olanzapine and Impurities

| Parameter | Condition 1 | Condition 2 |

| Column | Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm)[1] | C18 column[7] |

| Mobile Phase | Gradient elution with 0.2 M ammonium acetate (pH 4.5) and acetonitrile[1] | Isocratic elution with sodium acetate buffer (pH 4.0) and acetonitrile (40:60, v/v)[7] |

| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[7] |

| Detection | Photodiode Array (PDA) at 254 nm[1] | UV detection |

| Column Temperature | Not specified | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound, providing high sensitivity and selectivity.

Table 3: LC-MS/MS Method Parameters for Olanzapine Analysis

| Parameter | Condition |

| LC System | AGILENT TECHNOLOGIES 1290 Infinity[8] |

| Column | Zorbax Eclipse plus C18 (100 x 4.5 mm, 3.8 µm)[8] |

| Mobile Phase | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (70:30, v/v)[8] |

| Flow Rate | 0.4 mL/min[8] |

| MS System | AGILENT TECHNOLOGIES 6460 Triple quad[8] |

| Ionization Mode | Electrospray Ionization (ESI+)[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |

The diagram below outlines a general experimental workflow for the analysis of this compound in a pharmaceutical sample.

Signaling Pathways of Olanzapine

It is crucial to note that this compound is an impurity and is not expected to have the same pharmacological activity as the parent drug, Olanzapine. The therapeutic effects of Olanzapine are attributed to its antagonist activity at dopamine and serotonin receptors. The following diagram illustrates the primary signaling pathways affected by Olanzapine.

Conclusion

The discovery and isolation of this compound are integral to ensuring the quality and safety of Olanzapine drug products. Understanding its formation pathways allows for the development of manufacturing processes and storage conditions that minimize its presence. The detailed experimental protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the synthesis, isolation, and quantification of this critical impurity.

References

- 1. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 1017241-36-9 [chemicea.com]

- 4. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Olanzapine Thiolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Olanzapine Thiolactam, a known impurity and degradation product of the atypical antipsychotic drug Olanzapine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, quantification, and control of this impurity in pharmaceutical development and manufacturing.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from available scientific literature and analytical documentation. While specific numerical data for NMR and IR are not always publicly disclosed in full, the following tables represent the expected and reported characteristics of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | Aromatic Protons |

| Data not publicly available | - | - | Piperazine Ring Protons |

| Data not publicly available | - | - | Methyl Protons (Piperazine) |

| Data not publicly available | - | - | Thiolactam NH |

| Data not publicly available | - | - | Other Aliphatic Protons |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | Aromatic Carbons |

| Data not publicly available | Piperazine Ring Carbons |

| Data not publicly available | Thiolactam Carbonyl (C=S) |

| Data not publicly available | Methyl Carbon (Piperazine) |

| Data not publicly available | Other Aliphatic Carbons |

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | - | N-H Stretch (Thiolactam) |

| Data not publicly available | - | C-H Stretch (Aromatic) |

| Data not publicly available | - | C-H Stretch (Aliphatic) |

| Data not publicly available | - | C=C Stretch (Aromatic) |

| Data not publicly available | - | C=N Stretch |

| Data not publicly available | - | C=S Stretch (Thiolactam) |

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 328.43 | - | [M+H]⁺ (Molecular Ion) |

| Further fragmentation data not publicly available | - | - |

Note: While Certificates of Analysis from suppliers like Daicel Pharma confirm that the ¹H NMR, ¹³C NMR, IR, and Mass spectra conform to the structure of this compound, the detailed spectral data is often proprietary and not publicly released. The molecular weight of this compound is approximately 328.43 g/mol , and its molecular formula is C₁₇H₂₀N₄OS.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of Olanzapine and its related impurities, including the thiolactam, based on established practices in the pharmaceutical industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.

Instrumentation:

-

A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound reference standard.

-

Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 25°C.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: DMSO-d₆.

-

Temperature: 25°C.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound reference standard with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (several tons) to form a transparent or semi-transparent pellet.

IR Spectrum Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS). A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer is commonly used.

Liquid Chromatography Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 25-40°C.

Mass Spectrometry Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode is typically used for olanzapine and its derivatives.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150°C.

-

Desolvation Temperature: 250-400°C.

-

Scan Range: m/z 50-500.

-

Fragmentation (MS/MS): For fragmentation studies, the molecular ion (m/z 328.4) is selected in the first quadrupole and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and quantification, it is recommended to obtain a certified reference standard and perform the analyses as described in the relevant pharmacopeial monographs or validated in-house methods.

References

Profiling and Control of Olanzapine Thiolactam: An In-depth Technical Guide for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, formation, and analytical control of Olanzapine thiolactam, a critical impurity in the manufacturing and storage of the atypical antipsychotic drug, Olanzapine. Understanding and controlling this impurity is mandated by regulatory bodies to ensure the safety and efficacy of Olanzapine formulations.[1][2] This document details the structure and formation pathways of this compound, presents robust analytical methodologies for its quantification, and discusses its significance in the context of pharmaceutical quality control.

Introduction to Olanzapine and its Impurities

Olanzapine is a thienobenzodiazepine derivative widely used for the treatment of schizophrenia and bipolar disorder.[2] Its therapeutic effect is primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3][4] Like any pharmaceutical compound, Olanzapine is susceptible to degradation, leading to the formation of various impurities during synthesis, storage, or upon exposure to stress conditions.[2][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, reporting, and qualification of impurities in new drug substances and products to ensure patient safety.[6][7][8][9][10]

One such critical impurity is this compound, also known as Olanzapine ketothiolactam.[11][12][13] This degradation product is formed under specific conditions, particularly thermal and oxidative stress.[12][13][14] Its presence in the final drug product must be carefully monitored and controlled.

This compound: Structure and Formation

This compound, with the chemical name (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][6][9]diazepin-3-ylidene)propan-2-one and a molecular weight of 328.43 g/mol , is a recognized degradation impurity of Olanzapine.[14][15][16]

Chemical Structure:

The formation of this compound is primarily a result of the oxidative degradation of the thiophene ring in the Olanzapine molecule.[17][18] It is often found in stressed and aged solid-state formulations and its formation can be catalyzed by excipients.[17][18]

Below is a diagram illustrating the proposed formation pathway of this compound from Olanzapine.

Quantitative Analysis of this compound Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. The following tables summarize the quantitative data from forced degradation studies on Olanzapine, highlighting the conditions under which this compound is formed.

Table 1: Summary of Forced Degradation Studies of Olanzapine

| Stress Condition | Reagents and Conditions | Observation | Reference |

| Acid Hydrolysis | 0.1N HCl, heated at 80°C for 12-24h | Approx. 20% degradation of Olanzapine, no significant formation of thiolactam reported. | [6] |

| Base Hydrolysis | 0.1N NaOH, heated at 80°C for 12-24h | Degradation observed, but thiolactam not specified as a major degradant. | [6] |

| Oxidative | 3% H₂O₂, room temperature for 24h | Significant degradation, formation of oxidative degradants including thiolactam. | [6][19] |

| Thermal | Dry heat at 80°C for 24h | Degradation observed, potential for thiolactam formation. | [6] |

| Photolytic | Exposure to light | Olanzapine is relatively stable. | [19] |

Note: Specific percentages of this compound formation are often proprietary and not always available in public literature. The table indicates conditions known to produce this impurity.

Experimental Protocols for Impurity Profiling

Accurate and robust analytical methods are crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

This section provides a general, yet detailed, protocol for a stability-indicating RP-HPLC method for the determination of Olanzapine and its related impurities.

4.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Gradient elution with: A) 0.2 M Ammonium Acetate (pH 4.5) and B) Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 14 | |

| 18 | |

| 22 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

4.1.2. Sample Preparation

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Olanzapine and this compound reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a final concentration within the linear range of the method.

-

Forced Degradation Samples: Subject the Olanzapine sample to stress conditions as outlined in Table 1. Neutralize the acidic and basic samples before dilution.

4.1.3. Method Validation

The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially for trace-level impurities, an LC-MS/MS method is recommended.

4.2.1. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity or equivalent |

| Column | Zorbax Eclipse Plus C18 (100 mm x 4.5 mm, 3.8 µm) |

| Mobile Phase | Isocratic elution with 70:30 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| MS System | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Olanzapine: m/z 313 → 256 (quantifier), 313 → 213, 313 → 198 (qualifiers) |

| This compound: To be determined by infusion of the reference standard |

4.2.2. Sample Preparation

Sample preparation for LC-MS/MS may require a more rigorous extraction procedure, such as solid-phase extraction (SPE), to remove matrix interferences, especially from biological samples. For pharmaceutical dosage forms, a simple dilution followed by filtration may be sufficient.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Profiling

The following diagram outlines a typical workflow for the identification and quantification of impurities in a pharmaceutical sample.

Olanzapine Signaling Pathway

Olanzapine's therapeutic effects are mediated through its interaction with various neurotransmitter receptors. The diagram below illustrates its primary mechanism of action.

Conclusion

The profiling and control of this compound are paramount in ensuring the quality, safety, and efficacy of Olanzapine drug products. This technical guide has provided a comprehensive overview of the structure, formation, and analytical methodologies for this critical impurity. By implementing robust, validated analytical methods and understanding the degradation pathways, pharmaceutical manufacturers can effectively monitor and control this compound levels, thereby complying with regulatory expectations and safeguarding public health. Continuous monitoring and further research into the potential toxicological effects of this and other impurities are essential components of the lifecycle management of Olanzapine products.

References

- 1. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 1017241-36-9 [chemicea.com]

- 3. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. jpionline.org [jpionline.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. This compound Impurity | C17H20N4OS | CID 136240572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. scbt.com [scbt.com]

- 14. pharmaceresearch.com [pharmaceresearch.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. researchgate.net [researchgate.net]

- 17. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. akjournals.com [akjournals.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Olanzapine Thiolactam for use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis, storage, or under certain stress conditions, various related substances or impurities can form. One such critical impurity is Olanzapine Thiolactam. Regulatory bodies require the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. Therefore, a well-characterized reference standard of this compound is essential for analytical method development, validation, and routine quality control.

These application notes provide detailed protocols for the synthesis, purification, and characterization of this compound to serve as a reference standard.

Chemical Information

| Property | Value |

| Chemical Name | (Z)-1-(4-(4-methylpiperazin-1-yl)-2-thioxo-1,2-dihydro-3H-benzo[b][1][2]diazepin-3-ylidene)propan-2-one |

| Synonyms | Olanzapine Impurity 11, Olanapine Ketothiolactam |

| CAS Number | 1017241-36-9[3] |

| Molecular Formula | C₁₇H₂₀N₄OS[3] |

| Molecular Weight | 328.43 g/mol [3] |

| Appearance | Yellow to Brownish Yellow Solid[4] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: oxidation of Olanzapine using Oxone and sodium hydroxide, and the reaction of Olanzapine with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

Method 1: Oxidation with Oxone

This method is adapted from a patented procedure and involves the direct oxidation of Olanzapine.[5]

Reaction Scheme:

Caption: Oxidation of Olanzapine to this compound.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction flask, dissolve Olanzapine in a mixture of an organic solvent (e.g., methanol, ethanol, dichloromethane, chloroform, N,N-dimethylformamide, or N-methylpyrrolidone) and water.[1]

-

Addition of Reagents: To the stirred solution, add Oxone (potassium peroxymonosulfate) and sodium hydroxide sequentially. The molar ratio of Olanzapine:Oxone:sodium hydroxide is typically in the range of 1:1-2:2-4.[1]

-

Reaction Monitoring: Maintain the reaction temperature between 10-80 °C, with a preferred range of 20-25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the Olanzapine spot disappears.

-

Work-up: Once the reaction is complete, adjust the pH of the reaction mixture to 6-7 using a suitable acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as acetonitrile, to yield pure this compound.[5]

Expected Yield and Purity:

| Parameter | Value | Reference |

| Yield | >72% | |

| Purity (by HPLC) | >98% |

Method 2: Reaction with PTAD

This method utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a powerful enophile, to induce the oxidative transformation of Olanzapine.

Reaction Scheme:

Caption: Synthesis of this compound using PTAD.

Experimental Protocol:

Note: The detailed experimental protocol for this method is derived from the work of Baertschi et al. and may require optimization.

-

Reaction Setup: Dissolve Olanzapine in a suitable aprotic solvent such as dichloromethane or acetonitrile in a reaction flask protected from light.

-

Addition of PTAD: To the stirred solution, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent dropwise at room temperature. A color change is typically observed upon addition.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up and Purification: The work-up procedure would typically involve quenching any unreacted PTAD, followed by aqueous extraction to remove water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel followed by recrystallization to afford pure this compound.

Purification and Characterization

Workflow for Purification and Characterization:

Caption: General workflow for the purification and characterization of this compound.

Purification

-

Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol can be employed.

-

Recrystallization: Recrystallization is an effective method for obtaining highly pure material. Acetonitrile has been reported as a suitable solvent for this purpose.[5] Dissolve the crude product in a minimal amount of hot acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with cold solvent, and dried under vacuum.

Characterization

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.

Analytical Techniques and Expected Results:

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥ 98% |

| Retention Time | To be determined based on the specific method | |

| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 329.1 |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for the protons of the benzodiazepine core, piperazine ring, methyl groups, and the exocyclic double bond proton. |

| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for all 17 carbon atoms in the molecule. |

Note: Specific NMR chemical shifts should be compared against a certified reference standard or data from peer-reviewed literature.

Storage and Handling

This compound, as a reference standard, should be stored in a well-closed container, protected from light, and at a controlled low temperature (e.g., -20°C) to prevent degradation. It is intended for laboratory use only and should be handled by qualified personnel using appropriate personal protective equipment.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a reference standard. Adherence to these methods will enable researchers and analytical scientists to obtain a high-purity standard essential for the accurate quality control of Olanzapine drug substance and product.

References

- 1. This compound | 1017241-36-9 [chemicea.com]

- 2. Olanzapine [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]

- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]

Application Note: Quantification of Olanzapine Thiolactam Impurity using a Stability-Indicating RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. During its synthesis and storage, various process-related and degradation impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is Olanzapine thiolactam. This application note provides a detailed protocol for the quantification of this compound in bulk drug substances using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The method is adapted from a validated procedure for the separation of Olanzapine and its related impurities.[1]

Principle

This method utilizes reversed-phase chromatography with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier to separate Olanzapine from its thiolactam impurity and other related substances. The quantification is achieved by monitoring the UV absorbance at 254 nm.

Materials and Reagents

-

Olanzapine reference standard

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA) (AR grade)

-

Acetic acid (AR grade)

-

Water (HPLC grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

| Parameter | Value |

| Column | Agilent TC-C18, 4.6 mm × 250 mm, 5 µm |

| Mobile Phase A | 0.3% Triethylamine in water (pH adjusted to 3.73 with acetic acid) |

| Mobile Phase B | Methanol |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Table 2: Gradient Elution Program [2]

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Type |

| 0 - 5 | 64 | 36 | Isocratic |

| 5 - 20 | 64 → 40 | 36 → 60 | Linear Gradient |

| 20 - 40 | 40 | 60 | Isocratic |

| 40 - 49 | 40 → 64 | 60 → 36 | Linear Gradient |

| 49 - 50 | 64 | 36 | Isocratic |

Experimental Protocols

Preparation of Standard Solutions

5.1.1. Olanzapine Standard Stock Solution (100 µg/mL)

-

Accurately weigh about 10 mg of Olanzapine reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.

-

Make up to the volume with the diluent and mix well.

5.1.2. This compound Standard Stock Solution (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (Methanol/Water, 50:50 v/v) and sonicate to dissolve.

-

Make up to the volume with the diluent and mix well.

5.1.3. Working Standard Solution

Prepare appropriate dilutions of the stock solutions with the diluent to construct a calibration curve. A typical concentration range for the linearity study of impurities is from the Limit of Quantification (LOQ) to 150% of the specification limit.

Preparation of Sample Solution

-

Accurately weigh about 25 mg of the Olanzapine bulk drug sample into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

-

Make up to the volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data based on the validation of a similar method.[1][2]

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for Olanzapine peak) | ≤ 2.0 |

| Theoretical Plates (for Olanzapine peak) | ≥ 2000 |

| %RSD of replicate injections | ≤ 2.0% |

Table 4: Method Validation Summary for this compound (Impurity)

| Parameter | Result |

| Linearity Range (µg/mL) | LOQ - 7.5 |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) (µg/mL) | Approx. 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | Approx. 0.15 |

Note: The specific retention time for this compound should be determined using a reference standard. In the cited literature, it is identified as one of the separated impurities.

Visualization of Experimental Workflow

References

Application Note: High-Resolution UPLC Analysis of Olanzapine and Its Impurities

[AN001]

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Olanzapine and its related impurities in bulk drug substances and pharmaceutical formulations. The method utilizes a sub-2 µm particle column to achieve rapid and efficient separation, ensuring high resolution between the main component and its potential degradants or process-related impurities. This document provides the complete experimental protocol, system suitability parameters, and a summary of the chromatographic performance, making it an invaluable resource for researchers, scientists, and drug development professionals in a quality control environment.

Introduction

Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder. As with any pharmaceutical compound, ensuring the purity and monitoring of potential impurities is a critical aspect of quality control to guarantee the safety and efficacy of the final drug product. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and increased sensitivity, making it an ideal technique for the analysis of Olanzapine and its impurities. This application note presents a validated UPLC method that effectively separates Olanzapine from five known impurities.

Experimental

Chromatographic Conditions

A summary of the optimized UPLC chromatographic conditions is presented in the table below.

| Parameter | Condition |

| System | Waters Acquity UPLC with a Photodiode Array (PDA) Detector |

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 8.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 0.36 mL/min[1] |

| Injection Volume | 1.0 µL[1] |

| Column Temperature | 27 °C[1] |

| Detection | UV at 270 nm[1] |

| Software | Empower 2 |

Gradient Program

The gradient elution program for the separation of Olanzapine and its impurities is as follows:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.01 | 90 | 10 |

| 2.00 | 90 | 10 |

| 4.00 | 55 | 45 |

| 6.00 | 90 | 10 |

| 8.00 | 90 | 10 |

Results and Discussion

The developed UPLC method demonstrated excellent separation of Olanzapine from its five known impurities. The high efficiency of the UPLC column, combined with the optimized gradient, allowed for a complete resolution of all peaks within a short run time. The retention times (RT) and relative retention times (RRT) for Olanzapine and its impurities are summarized in the following table.

| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |

| Impurity 1 | 1.08 | 0.14 |

| Impurity 2 | 2.30 | 0.30 |

| Impurity 3 | 2.87 | 0.37 |

| Impurity 4 | 3.19 | 0.42 |

| Impurity 5 | 7.13 | 0.93 |

| Olanzapine | 7.67 | 1.00 |

Table 1: Retention Time (RT) and Relative Retention Time (RRT) data for Olanzapine and its impurities.[1]

The resolution between the critical peak pair, Impurity-5 and Olanzapine, was found to be greater than 2.0, indicating a well-separated method suitable for accurate quantification.

Protocol: UPLC Analysis of Olanzapine and its Impurities

Objective

To provide a detailed standard operating procedure for the determination of Olanzapine and its related impurities using Ultra-Performance Liquid Chromatography.

Scope

This protocol is applicable to the analysis of Olanzapine and its impurities in bulk drug substances.

Materials and Reagents

-

Olanzapine Reference Standard

-

Olanzapine Impurity Standards

-

Acetonitrile (UPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Water (Milli-Q or equivalent)

-

0.2 µm Nylon Filter

Equipment

-

Waters Acquity UPLC system with a PDA detector

-

Empower 2 software or equivalent

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Sonicator

Preparation of Solutions

-

Weigh accurately 1.54 g of Ammonium Acetate and dissolve in 1000 mL of water.

-

Adjust the pH to 8.0 with a suitable pH adjuster (e.g., ammonium hydroxide).

-

Filter the solution through a 0.2 µm nylon filter.

-

Use UPLC grade Acetonitrile.

-

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

-

Accurately weigh about 40 mg of Olanzapine Reference Standard and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.[1]

-

Make up the volume to the mark with the diluent and mix well.

-

Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.[1]

-

Dilute to the mark with the diluent and mix well.

-

Accurately weigh about 40 mg of the Olanzapine test sample and transfer it to a 100 mL volumetric flask.[1]

-

Add a known quantity of each impurity standard.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.[1]

-

Make up the volume to the mark with the diluent and mix well.

UPLC System Setup and Procedure

-

Set up the UPLC system according to the chromatographic conditions specified in the "Experimental" section.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the baseline is free from interfering peaks.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

-

Inject the spiked sample solution.

-

Process the chromatograms using the Empower 2 software.

System Suitability

The following system suitability parameters should be met:

-

Tailing Factor (T): Not more than 2.0 for the Olanzapine peak.

-

Theoretical Plates (N): Not less than 10,000 for the Olanzapine peak.

-

Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area of replicate injections of the Olanzapine standard solution.

-

Resolution (Rs): Not less than 2.0 between Olanzapine and its closest eluting impurity (Impurity-5).

Visualizations

Caption: UPLC analysis workflow for Olanzapine and its impurities.

References

Application Notes and Protocols: Forced Degradation Studies for Olanzapine Thiolactam Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. Understanding the degradation pathways and the formation of specific degradation products is crucial for ensuring the safety, efficacy, and stability of olanzapine drug products. One critical degradation product that requires careful monitoring is Olanzapine Thiolactam.

These application notes provide a comprehensive overview of forced degradation studies for olanzapine, with a specific focus on the formation of its thiolactam derivative. Detailed protocols for subjecting olanzapine to stress conditions and for the analysis of the resulting degradation products are outlined. The provided methodologies and data will aid researchers and drug development professionals in establishing robust stability-indicating methods and in designing stable formulations for olanzapine.

Forced degradation studies are a regulatory requirement and a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1] The data generated from these studies helps in the development of stable formulations, the selection of appropriate packaging, and the determination of storage conditions and shelf-life.

Data Presentation

The following table summarizes the representative quantitative data from forced degradation studies on olanzapine, highlighting the conditions that may lead to the formation of this compound. It is important to note that the extent of degradation and the profile of degradation products can be influenced by the specific experimental conditions, including the concentration of reagents, temperature, and duration of exposure.

| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | This compound Formation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 10 - 20% | Not typically observed |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 15% | Not typically observed |

| Oxidative Degradation | 3% H₂O₂ | 24 hours | 20 - 50% | Observed |

| Thermal Degradation | 80°C | 48 hours | 5 - 10% | May be observed in the presence of oxidative initiators |

| Photolytic Degradation | UV light (254 nm) | 7 days | 10 - 30% | Not typically a primary photodegradation product |

Note: The formation of this compound is most prominently observed under oxidative stress conditions. While thermal stress alone may not be a primary driver for its formation, the presence of oxidative species, even at trace levels, can initiate the degradation pathway.

Experimental Protocols

Forced Degradation (Stress Testing) of Olanzapine

This protocol describes the general procedure for subjecting olanzapine to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

3.1.1. Materials and Reagents

-

Olanzapine active pharmaceutical ingredient (API)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Volumetric flasks

-

pH meter

-

Heating mantle or water bath

-

Photostability chamber

3.1.2. Preparation of Stock Solution

Prepare a stock solution of olanzapine in methanol at a concentration of 1 mg/mL.

3.1.3. Stress Conditions

-

Acid Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M HCl. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M NaOH.

-

Base Hydrolysis: To 1 mL of the olanzapine stock solution, add 9 mL of 0.1 M NaOH. Heat the solution at 80°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M HCl.

-

Oxidative Degradation: To 1 mL of the olanzapine stock solution, add 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Place a known quantity of solid olanzapine powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. Also, reflux a solution of olanzapine (100 µg/mL) in a neutral aqueous solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of olanzapine (100 µg/mL) in a transparent container to UV light (254 nm) in a photostability chamber for 7 days. A control sample should be kept in the dark under the same conditions.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating olanzapine from its degradation products, including the thiolactam.

3.2.1. HPLC Instrumentation and Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of phosphate buffer and acetonitrile.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 254 nm or another suitable wavelength determined by the UV spectrum of olanzapine and its impurities.

-

Injection Volume: 10-20 µL.

3.2.2. Sample Preparation for HPLC Analysis

For each stressed sample, dilute an aliquot with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis. Ensure that the final concentration is within the linear range of the analytical method.

3.2.3. Data Analysis

The percentage of degradation of olanzapine and the percentage of formation of this compound can be calculated using the peak areas obtained from the HPLC chromatograms.

-

% Degradation of Olanzapine = [(Initial Area of Olanzapine - Area of Olanzapine in Stressed Sample) / Initial Area of Olanzapine] x 100

-

% Formation of this compound = (Area of Thiolactam Peak / Initial Area of Olanzapine) x 100

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies of olanzapine.

Caption: Workflow of Olanzapine Forced Degradation Study.

Proposed Formation Pathway of this compound

The formation of this compound is primarily attributed to the oxidative degradation of the thiophene ring in the olanzapine molecule. The exact mechanism can be complex and may involve radical intermediates. The following diagram provides a simplified representation of this transformation. The formation of olanzapine lactam and ketothiolactam can also occur through similar oxidative pathways.[2]

Caption: Olanzapine to Thiolactam Transformation Pathway.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Olanzapine and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Olanzapine and its process-related and degradation impurities. The method is developed and validated to meet the standards of the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted under hydrolytic, oxidative, thermal, and photolytic stress conditions to demonstrate the method's specificity. The chromatographic separation was achieved on a C18 column with gradient elution, allowing for the effective resolution of Olanzapine from its impurities. This method is suitable for routine quality control, stability testing, and impurity profiling of Olanzapine in bulk drug substances and pharmaceutical formulations.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and interaction with excipients.[4][5] Stability testing and forced degradation studies are essential components of the drug development process to understand the degradation pathways and to develop stable formulations.[6] A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6] This application note provides a detailed protocol for a stability-indicating HPLC method for Olanzapine.

Experimental Workflow

Caption: Experimental workflow for the stability-indicating assay of Olanzapine.

Materials and Methods

Reagents and Chemicals

-

Olanzapine Reference Standard

-

Olanzapine Impurity Standards

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

-

Water (Milli-Q or equivalent)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a PDA detector (Waters Alliance e2695 or equivalent).[7]

-

Data acquisition and processing software (Empower 2 or equivalent).[7]

-

Analytical balance

-

pH meter

-

Water bath

-

Photostability chamber

Chromatographic Conditions

| Parameter | Condition |

| Column | Agilent TC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent[8][9] |

| Mobile Phase A | 75 mM Potassium Dihydrogen Phosphate buffer (pH 4.0)[6] |

| Mobile Phase B | Acetonitrile:Methanol (55:45, v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min[10][11] |

| Column Temperature | 27°C[12] |